molecular formula C8H7BrO3 B042474 2-Bromo-5-methoxybenzoic acid CAS No. 22921-68-2

2-Bromo-5-methoxybenzoic acid

Cat. No.: B042474
CAS No.: 22921-68-2
M. Wt: 231.04 g/mol
InChI Key: ODHJOROUCITYNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxybenzoic acid typically involves the bromination of m-methoxybenzoic acid. The process includes dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out a bromination reaction with a bromination reagent under the action of a bromination initiator, a cocatalyst, and sulfuric acid . The reaction mixture is then poured into ice water for quenching, followed by solvent recovery under reduced pressure, filtration, and recrystallization to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient bromination reagents and optimized reaction conditions helps in achieving a high yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 5-Bromosalicylaldehyde

Uniqueness

2-Bromo-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHJOROUCITYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177466
Record name 2-Bromo-5-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22921-68-2
Record name 2-Bromo-5-methoxybenzoic acid
Source CAS Common Chemistry
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Record name 2-Bromo-5-methoxybenzoic acid
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Record name 2-Bromo-5-methoxybenzoic acid
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Record name 2-bromo-5-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

To m-anisic acid in acetic acid (1 L) was added dropwise bromine (85 ml), followed by water (1 L). The reaction mixture was heated to reflux, cooled in an ice-bath and then the product was collected by filtration, washed with cold water and dried to afford 2-bromo-5-methoxybenzoic acid, m.p. 154°-156° C.
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85 mL
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1 L
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1 L
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described in JP 63-287756 A. To a solution of 3-methoxybenzoic acid (25.0 g, 164 mmol) in acetic acid (150 mL), a solution of bromine (26.5 g, 166 mmol) in acetic acid (75 mL) was added dropwise at room temperature, and the mixture was stirred at the same temperature for 8 hours. The mixture was poured into water, and the resulting crystals were collected by filtration, washed with water, and air dried to give the title compound (29.5 g, 78% yield).
Quantity
25 g
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26.5 g
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150 mL
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75 mL
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Yield
78%

Synthesis routes and methods III

Procedure details

To a three-necked flask equipped with a mechanical stirrer and condenser, 100 g of anisic acid and 600 ml of glacial acetic acid were added. A solution of 106 g of bromine in 300 ml of acetic acid was added, followed by the addition of water. The mixture was heated to boiling and allowed to cool. Approximately 130 g of 2-bromo-5-methoxybenzoic acid was obtained as fine needle crystals.
Quantity
100 g
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600 mL
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106 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2-bromo-5-methoxybenzoic acid in synthesizing lanthanide complexes?

A1: While the articles don't delve into specific applications of the synthesized complexes, they highlight the importance of ligand choice in influencing the properties of lanthanide complexes. This compound, with its carboxylate group, can act as a bridging ligand, facilitating the formation of polynuclear complexes. [, ] This bridging ability, coupled with the presence of the bromo and methoxy substituents, can impact the complex's structure, stability, and luminescent behavior. Further research is needed to explore the specific influence of these substituents on the complex properties and potential applications.

Q2: How was this compound incorporated into the lanthanide complexes described in the research?

A2: The research describes the synthesis of a series of new lanthanide complexes using this compound and 5,5′-dimethyl-2,2′-bipyridine as ligands. [] While the exact synthetic procedure is not detailed in the provided abstracts, it is likely that a salt metathesis reaction between a lanthanide salt and the deprotonated form of this compound was employed. This reaction would lead to the coordination of the carboxylate group to the lanthanide ion, forming the desired complex.

Q3: What characterization techniques were used to study the lanthanide complexes containing this compound?

A3: The researchers utilized single-crystal X-ray diffraction to determine the crystal structures of the synthesized lanthanide complexes. [, ] This technique provides valuable information about the coordination geometry around the lanthanide ion and the spatial arrangement of the ligands. Additionally, the studies investigated the thermal behavior, luminescent properties, and magnetic properties of the complexes. [] These analyses help understand the stability and potential applications of these novel lanthanide complexes.

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